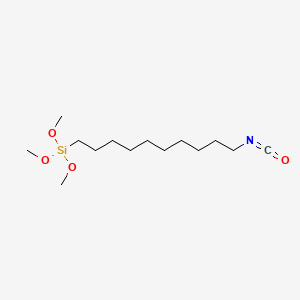
3-Fluoropyridine-2-carboxylic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Fluoropyridine-2-carboxylic Acid is a chemical compound with the molecular formula C6H4FNO2 . It is also known as H61458-03 .
Synthesis Analysis
The synthesis of 3-Fluoropyridine-2-carboxylic Acid can be achieved from 3-Fluoropyridine and Carbon dioxide . The raw materials used in the synthesis include Nitrogen, Cupric acetate monohydrate, Ferrous sulfide, 3-Fluoropyridine, Hydrochloric acid, Acetic acid, Triethylenediamine, and n-Butyllithium .Molecular Structure Analysis
The molecular structure of 3-Fluoropyridine-2-carboxylic Acid is represented by the SMILES notation OC(=O)C1=C(F)C=CC=N1 . The InChI Key for this compound is IRERRSXDWUCFIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoropyridine-2-carboxylic Acid has a molecular weight of 141.1 . It has a melting point of 154°C . The compound is slightly soluble in water .Safety And Hazards
3-Fluoropyridine-2-carboxylic Acid is classified under the GHS Signal Word: Warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of soap and water. If inhaled and breathing becomes difficult, move to fresh air and keep at rest in a comfortable position for breathing .
Future Directions
Fluoropyridines, including 3-Fluoropyridine-2-carboxylic Acid, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Fluoropyridines are of special interest as potential imaging agents for various biological applications . The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
3-fluoropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVUBIWUTPVIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine-2-carboxylic Acid Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)



![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)

